molecular formula C20H19BrN2O2S3 B12015970 N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Cat. No.: B12015970
M. Wt: 495.5 g/mol
InChI Key: KOHUOQLICJFKDI-GHRIWEEISA-N
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Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common route includes the reaction between 4-bromobenzaldehyde and 2-thienylmethylene hydrazine in the presence of an appropriate catalyst. The resulting intermediate is then further reacted with hexanoyl chloride to form the final product .

Reaction Conditions::

    Step 1: Condensation of 4-bromobenzaldehyde and 2-thienylmethylene hydrazine.

    Step 2: Reaction with hexanoyl chloride.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiazolidinone ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group may occur.

    Substitution: Substitution reactions at the bromine position are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products:: The major products depend on the specific reaction conditions and the substituents involved. For example, reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: Explored for its pharmacological properties.

    Industry: May serve as a starting material for the development of new materials or drugs.

Mechanism of Action

The exact mechanism of action remains an active area of research. its thiazolidinone scaffold suggests potential interactions with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, similar thiazolidinone derivatives exist. These include compounds with variations in the phenyl or thienyl moieties.

Properties

Molecular Formula

C20H19BrN2O2S3

Molecular Weight

495.5 g/mol

IUPAC Name

N-(4-bromophenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C20H19BrN2O2S3/c21-14-7-9-15(10-8-14)22-18(24)6-2-1-3-11-23-19(25)17(28-20(23)26)13-16-5-4-12-27-16/h4-5,7-10,12-13H,1-3,6,11H2,(H,22,24)/b17-13+

InChI Key

KOHUOQLICJFKDI-GHRIWEEISA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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